molecular formula C18H17ClO B8552707 4-(4-Chlorophenyl)-7-methoxy-2-methyl-1,2-dihydronaphthalene

4-(4-Chlorophenyl)-7-methoxy-2-methyl-1,2-dihydronaphthalene

Cat. No. B8552707
M. Wt: 284.8 g/mol
InChI Key: KOUNGAPGPJFCMD-UHFFFAOYSA-N
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Patent
US09102614B2

Procedure details

6-methoxy-3-methyl-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate (9.88 g, 30.7 mmol), 4-chlorophenylboronic acid (6.23 g, 39.9 mmol) and K2CO3 (12.7 g, 91.9 mmol) were combined in a mixture of toluene/ethanol/water (80 mL/40 mL/40 mL) at room temperature in a heavy walled pressure flask. Following sparging of the mixture with Ar for 30 minutes, PdCl2(dppf) (1.12 g, 1.53 mmol) was added in one portion and the flask was sealed and heated to 50° C. for 2.5 h. After returning to room temperature, the layers were separated and the aqueous layer was extracted with EtOAc and Hex (2×50 mL each). The combined organics were washed with brine, filtered through a pad of Celite, and dried over anhydrous MgSO4. The resulting solution was absorbed on silica gel in vacuo and purified via Yamazen column chromatography (0-15% EtOAc/Hex) to provide 7.7 g (88%) of the title compound as an amorphous white solid. 1H-NMR: 400 MHz, (CDCl3) δ: 7.32 (d, J=8 Hz, 2H); 7.26 (d, J=8 Hz, 2H); 6.87 (d, J=8.4 Hz, 1H); 6.57 (d, J=2.8 Hz, 1H); 6.62 (dd, J=8.4, 2.8 Hz, 1H); 5.74 (d, J=2.8 Hz, 1H); 3.79 (s, 3H); 2.81 (ABq, J=20.8, 12.4 Hz, 1H); 2.60 (m, 1H); 2.59 (ABq, J=8.4, 2.8 Hz, 1H); 1.14 (d, J=6.4 Hz, 3H).
Name
6-methoxy-3-methyl-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate
Quantity
9.88 g
Type
reactant
Reaction Step One
Quantity
6.23 g
Type
reactant
Reaction Step One
Name
Quantity
12.7 g
Type
reactant
Reaction Step One
Name
toluene ethanol water
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.12 g
Type
catalyst
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[C:16]2[C:11](=[CH:12][C:13]([O:17][CH3:18])=[CH:14][CH:15]=2)[CH2:10][CH:9]([CH3:19])[CH:8]=1)(=O)=O.[Cl:22][C:23]1[CH:28]=[CH:27][C:26](B(O)O)=[CH:25][CH:24]=1.C([O-])([O-])=O.[K+].[K+]>C1(C)C=CC=CC=1.C(O)C.O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[Cl:22][C:23]1[CH:28]=[CH:27][C:26]([C:7]2[C:16]3[C:11](=[CH:12][C:13]([O:17][CH3:18])=[CH:14][CH:15]=3)[CH2:10][CH:9]([CH3:19])[CH:8]=2)=[CH:25][CH:24]=1 |f:2.3.4,5.6.7,8.9.10.11|

Inputs

Step One
Name
6-methoxy-3-methyl-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate
Quantity
9.88 g
Type
reactant
Smiles
FC(S(=O)(=O)OC1=CC(CC2=CC(=CC=C12)OC)C)(F)F
Name
Quantity
6.23 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)B(O)O
Name
Quantity
12.7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
toluene ethanol water
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C.C(C)O.O
Step Two
Name
Quantity
1.12 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Following sparging of the mixture with Ar for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the flask was sealed
CUSTOM
Type
CUSTOM
Details
After returning to room temperature
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc and Hex (2×50 mL each)
WASH
Type
WASH
Details
The combined organics were washed with brine
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
The resulting solution was absorbed on silica gel in vacuo
CUSTOM
Type
CUSTOM
Details
purified via Yamazen column chromatography (0-15% EtOAc/Hex)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=CC(CC2=CC(=CC=C12)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.7 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.